molecular formula C5H11N3O3 B1496739 6-Amino-2-methylpyrimidin-4-ol dihydrate CAS No. 388582-41-0

6-Amino-2-methylpyrimidin-4-ol dihydrate

Cat. No. B1496739
CAS RN: 388582-41-0
M. Wt: 161.16 g/mol
InChI Key: QJZWHXSXVBZLJI-UHFFFAOYSA-N
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Description

6-Amino-2-methylpyrimidin-4-ol dihydrate is a chemical compound with the molecular formula C5H11N3O3 . It has a molecular weight of 161.16 g/mol . The compound is typically stored at room temperature .


Molecular Structure Analysis

The molecular structure of 6-Amino-2-methylpyrimidin-4-ol dihydrate consists of 5 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms . For a detailed molecular structure, it’s recommended to refer to a reliable chemical database or software that can generate a 3D structure.


Physical And Chemical Properties Analysis

6-Amino-2-methylpyrimidin-4-ol dihydrate is a compound with a molecular weight of 161.16 . It’s typically stored at room temperature . For more detailed physical and chemical properties, it’s recommended to refer to a comprehensive chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methods for synthesizing arylsulfonylated derivatives of 2-amino-6-methylpyrimidin, providing insights into their structural stabilities and reactivities through single-crystal analysis and theoretical calculations. These studies explore how modifications to the pyrimidin-4-ol group affect molecular stability and properties, indicating potential applications in designing compounds with specific reactivities and stabilities (Ali et al., 2021).

Theoretical Insights

Quantum chemical studies on similar pyrimidines reveal their electron distribution, molecular orbitals, and reactivity parameters. These insights are crucial for understanding the electronic behavior of pyrimidine derivatives and can guide the synthesis of new compounds with desired electronic properties and stabilities (Khalid et al., 2021).

Potential Biomedical Applications

Although your request specifically excludes information related to drug use, dosage, and side effects, it's worth noting that the broader family of pyrimidine derivatives, including compounds structurally related to "6-Amino-2-methylpyrimidin-4-ol dihydrate," has been explored for various biomedical applications. These include investigating their inhibitory effects on certain biological processes and their potential as antiviral agents, showcasing the relevance of pyrimidine derivatives in developing therapeutic agents (Jansa et al., 2014), (Holý et al., 2002).

properties

IUPAC Name

4-amino-2-methyl-1H-pyrimidin-6-one;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O.2H2O/c1-3-7-4(6)2-5(9)8-3;;/h2H,1H3,(H3,6,7,8,9);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZWHXSXVBZLJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)N.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369217
Record name ST50405409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2-methylpyrimidin-4-ol dihydrate

CAS RN

388582-41-0
Record name ST50405409
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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